4-Hydroxy-4-phenylhexanamide
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Overview
Description
4-Hydroxy-4-phenylhexanamide is a phenyl alcohol amide compound that has garnered attention for its potential anticonvulsant properties. Structurally distinct from known anticonvulsants, it has shown promising results in protecting against epileptogenesis and seizures in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-phenylhexanamide typically involves the reaction of 4-phenylbutan-2-one with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This oxime is then reduced to the amide using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-phenylhexanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in THF or NaBH4 in ethanol.
Major Products Formed
Oxidation: Formation of 4-oxo-4-phenylhexanamide.
Reduction: Formation of 4-amino-4-phenylhexane.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-Hydroxy-4-phenylhexanamide has been studied extensively for its anticonvulsant properties. It has shown efficacy in protecting against seizures induced by various agents, including maximal electroshock, pentylenetetrazol, and bicuculline
Chemistry: As a precursor for synthesizing other pharmacologically active compounds.
Biology: Studying its effects on neuronal activity and epileptogenesis.
Medicine: Developing new anticonvulsant drugs with lower developmental toxicity compared to existing medications.
Industry: Potential use in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The anticonvulsant effects of 4-Hydroxy-4-phenylhexanamide are believed to be mediated through its interaction with gamma-aminobutyric acid (GABA) receptors, particularly GABAB receptors. By enhancing GABAergic inhibition, it helps to stabilize neuronal activity and prevent the spread of seizure activity. Additionally, it may modulate ion channels and neurotransmitter release, contributing to its overall anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-phenylbutanamide: Similar structure but shorter carbon chain.
4-Hydroxy-4-phenylpentanamide: Similar structure but different carbon chain length.
4-Hydroxy-4-phenylheptanamide: Similar structure but longer carbon chain.
Uniqueness
4-Hydroxy-4-phenylhexanamide stands out due to its specific carbon chain length, which may influence its pharmacokinetic and pharmacodynamic properties. Its unique structure allows for distinct interactions with molecular targets, potentially offering advantages in terms of efficacy and safety compared to other similar compounds .
Properties
CAS No. |
67880-30-2 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-hydroxy-4-phenylhexanamide |
InChI |
InChI=1S/C12H17NO2/c1-2-12(15,9-8-11(13)14)10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3,(H2,13,14) |
InChI Key |
BBCCWJBOCIVAJN-UHFFFAOYSA-N |
SMILES |
CCC(CCC(=O)N)(C1=CC=CC=C1)O |
Canonical SMILES |
CCC(CCC(=O)N)(C1=CC=CC=C1)O |
76425-98-4 | |
Synonyms |
4-HPHM 4-hydroxy,4-phenylcaproamide 4-hydroxy-4-phenylcaproamide 4-hydroxy-4-phenylhexanamide gamma-hydroxy, gamma-ethyl, gamma-phenyl-butyramide gamma-hydroxy-gamma-ethyl-gamma-phenylbutyramide HEPB HPhCA |
Origin of Product |
United States |
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